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Compound of Interest

Compound Name: pokeweed antiviral protein

Cat. No.: B1177708 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the expression and

purification of recombinant Pokeweed Antiviral Protein (PAP) in Escherichia coli. PAP, a

ribosome-inactivating protein (RIP) from Phytolacca americana, exhibits potent antiviral activity

by catalytically removing a specific adenine residue from the large ribosomal RNA, thereby

inhibiting protein synthesis.[1][2][3][4] The ability to produce biologically active recombinant

PAP in E. coli is crucial for its therapeutic development against various viral diseases, including

HIV, and for its potential use in creating immunoconjugates for cancer therapy.[5][6]
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Key Findings Reference

Intracellular

Expression

Vector for

intracellular

expression with

an N-terminal

methionine.

1.74 mg/L

The expressed

protein exhibited

RNA N-

glycosidase

activity and

inhibited protein

synthesis.

[7]

Secretion

Vector utilizing

an ompA signal

peptide for

secretion.

5.55 mg/L

Secreted PAP

also

demonstrated

RNA N-

glycosidase

activity and

protein synthesis

inhibition.

[7]

Inclusion Bodies

High-level

expression

vector leading to

inclusion body

formation.

10 - 12 mg/L

Refolded protein

from inclusion

bodies was

biologically

active and

comparable to

native PAP. This

method

overcomes the

toxicity of soluble

PAP to E. coli.

[5]

Low-Level

Expression

Inducible (lac)

promoter.

0.13% - 0.16% of

total bacterial

protein

Even low levels

of expression

significantly

slowed bacterial

growth,

indicating PAP's

[1][8]
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toxicity to

prokaryotic cells.

Table 2: Biological Activity of Recombinant PAP
Isoforms Expressed in E. coli

PAP Isoform Assay System IC50 Value Comparison Reference

Recombinant

PAP-S

Rabbit

reticulocyte

lysate translation

system

0.07 nM

More active than

native PAP from

spring leaves.

[9]

Native PAP (from

spring leaves)

Rabbit

reticulocyte

lysate translation

system

0.29 nM

Less active than

recombinant

PAP-S.

[9]

Experimental Protocols
Cloning of PAP cDNA into an E. coli Expression Vector
This protocol describes the general steps for cloning the PAP gene into a suitable E. coli

expression vector. The choice of vector will depend on the desired expression strategy

(intracellular, secretion, or inclusion bodies).

Materials:

PAP cDNA

E. coli expression vector (e.g., pET series for inclusion body expression)

Restriction enzymes

T4 DNA Ligase

Competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for expression)
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LB agar plates and broth with appropriate antibiotic

Standard molecular biology reagents and equipment

Protocol:

PCR Amplification of PAP cDNA: Amplify the coding sequence of the mature PAP protein

using PCR. Design primers to introduce desired restriction sites at the 5' and 3' ends for

cloning into the expression vector. The primers should also remove the native N-terminal

signal peptide and C-terminal propeptide sequences to produce the mature protein.

Vector and Insert Digestion: Digest both the expression vector and the purified PCR product

with the selected restriction enzymes.

Ligation: Ligate the digested PAP insert into the linearized expression vector using T4 DNA

Ligase.

Transformation: Transform the ligation mixture into competent E. coli DH5α cells.

Selection and Screening: Plate the transformed cells on LB agar plates containing the

appropriate antibiotic for vector selection. Screen individual colonies for the presence of the

correct insert by colony PCR or restriction digestion of plasmid DNA minipreps.

Sequence Verification: Sequence the plasmid DNA from a positive clone to confirm the

correct orientation and sequence of the PAP insert.

Expression of Recombinant PAP as Inclusion Bodies in
E. coli
This protocol is based on a successful strategy for high-level expression of biologically active

PAP.[5]

Materials:

E. coli BL21(DE3) cells transformed with the PAP expression vector

LB broth with appropriate antibiotic
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Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 5 mM DTT, 1 mM

PMSF)

Solubilization buffer (e.g., 8 M urea, 50 mM Tris-HCl pH 8.0, 100 mM DTT)

Refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 0.5 M L-arginine, 1 mM EDTA, oxidized and

reduced glutathione)

Dialysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl)

Centrifuge and sonicator

Protocol:

Inoculation and Growth: Inoculate a starter culture of the transformed E. coli BL21(DE3) cells

in LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking. The next

day, inoculate a larger volume of LB broth with the overnight culture and grow at 37°C until

the OD600 reaches 0.6-0.8.

Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM.

Continue to grow the culture for 3-4 hours at 37°C.

Cell Harvest: Harvest the cells by centrifugation.

Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

Inclusion Body Isolation: Centrifuge the lysate to pellet the inclusion bodies. Wash the

inclusion body pellet several times with lysis buffer containing a mild detergent (e.g., 1%

Triton X-100) to remove contaminating proteins.

Solubilization: Solubilize the washed inclusion bodies in solubilization buffer.

Refolding: Refold the solubilized protein by rapid dilution into a large volume of refolding

buffer. Allow the protein to refold for 24-48 hours at 4°C with gentle stirring.
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Dialysis and Concentration: Dialyze the refolded protein against dialysis buffer to remove

urea and other small molecules. Concentrate the refolded protein using an appropriate

method (e.g., ultrafiltration).

Purification of Recombinant PAP
This protocol describes a general method for purifying the refolded recombinant PAP.

Materials:

Refolded and dialyzed recombinant PAP

Size-exclusion chromatography (SEC) column

SEC buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl)

SDS-PAGE reagents and equipment

Protocol:

Size-Exclusion Chromatography: Load the concentrated, refolded PAP onto a size-exclusion

chromatography column pre-equilibrated with SEC buffer.

Fraction Collection: Collect fractions as the protein elutes from the column.

Purity Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing

pure recombinant PAP.

Pooling and Concentration: Pool the pure fractions and concentrate the protein as needed.

In Vitro Protein Synthesis Inhibition Assay
This assay is used to determine the biological activity of the purified recombinant PAP.

Materials:

Purified recombinant PAP

Rabbit reticulocyte lysate in vitro translation system
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Luciferase mRNA (or other suitable reporter mRNA)

³⁵S-methionine

Standard protein synthesis assay reagents

Protocol:

Assay Setup: Set up in vitro translation reactions containing rabbit reticulocyte lysate,

reporter mRNA, amino acids (including ³⁵S-methionine), and varying concentrations of

purified recombinant PAP.

Incubation: Incubate the reactions at 30°C for a specified time (e.g., 60 minutes).

Analysis: Analyze the amount of newly synthesized protein by measuring the incorporation of

³⁵S-methionine, typically by trichloroacetic acid (TCA) precipitation followed by scintillation

counting, or by SDS-PAGE and autoradiography.

IC50 Determination: Calculate the IC50 value, which is the concentration of PAP that causes

a 50% inhibition of protein synthesis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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